Home > Products > Screening Compounds P18396 > Elacestrant S enantiomer
Elacestrant S enantiomer -

Elacestrant S enantiomer

Catalog Number: EVT-2825848
CAS Number:
Molecular Formula: C30H38N2O2
Molecular Weight: 458.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Elacestrant S enantiomer, also known as RAD1901 S enantiomer, is a non-steroidal small molecule classified as a selective estrogen receptor degrader. It has gained attention for its potential use in treating estrogen receptor-positive breast cancer, particularly in cases resistant to conventional therapies. The compound is characterized by its ability to selectively degrade estrogen receptors, thereby inhibiting the growth of estrogen-dependent tumors. Regulatory approval for Elacestrant has been granted due to its promising efficacy and safety profile in clinical trials .

Synthesis Analysis

Methods

The synthesis of Elacestrant involves several key steps that transform simpler precursors into the final product. The process typically begins with the demethylation of an ester precursor, followed by a series of coupling and reduction reactions.

Technical Details:

  1. Demethylation: The initial step often employs hydrobromic acid to remove methyl groups from the precursor compound, yielding a more reactive intermediate.
  2. Coupling Reactions: Various coupling agents, such as palladium catalysts, are used to form carbon-carbon bonds between intermediates.
  3. Reduction: Subsequent reduction steps are performed using reagents like sodium borohydride or lithium aluminum hydride to achieve the desired functional groups in the final structure .
Molecular Structure Analysis

Structure

Elacestrant S enantiomer possesses a complex molecular structure characterized by multiple functional groups that facilitate its interaction with estrogen receptors. The specific stereochemistry of the S enantiomer is crucial for its biological activity.

Data

  • Molecular Formula: C20_{20}H22_{22}ClN2_{2}O3_{3}
  • Molecular Weight: Approximately 374.85 g/mol
  • 3D Structure: The compound features a phenolic ring and an amine group, which are essential for binding to estrogen receptors .
Chemical Reactions Analysis

Reactions

Elacestrant undergoes several chemical transformations during its synthesis and when interacting with biological systems.

Technical Details:

  1. Reduction Reactions: These reactions convert ketones to alcohols, which are critical for enhancing the compound's solubility and bioavailability.
  2. Esterification: This reaction forms esters from acids and alcohols, contributing to the stability and efficacy of the drug.
  3. Degradation Pathways: In biological systems, Elacestrant is metabolized through various pathways that may involve hydrolysis and conjugation reactions, impacting its pharmacokinetics .
Mechanism of Action

Process

Elacestrant functions primarily by binding to estrogen receptors and promoting their degradation. This mechanism reduces the availability of active estrogen receptors in tumor cells, leading to decreased cell proliferation.

Data

  • Binding Affinity: Elacestrant exhibits high binding affinity for estrogen receptors compared to its S enantiomer counterpart, which is less active.
  • Impact on Tumor Growth: Studies have shown that Elacestrant significantly inhibits tumor growth in models resistant to other therapies like fulvestrant .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The ionization states of Elacestrant can be influenced by pH, affecting its solubility and bioactivity .
Applications

Elacestrant S enantiomer is primarily researched for its applications in oncology, specifically for:

  • Breast Cancer Treatment: It shows promise as a therapeutic agent for patients with estrogen receptor-positive breast cancer who have developed resistance to traditional therapies.
  • Combination Therapies: Research indicates that combining Elacestrant with other treatments, such as cyclin-dependent kinase inhibitors, enhances therapeutic efficacy against resistant cancer cells .
Stereochemical Synthesis and Chiral Resolution of Elacestrant Enantiomers

Asymmetric Synthetic Approaches for S-Enantiomer Production

Elacestrant (RAD1901) is a chiral molecule featuring a stereogenic center at the 6-position of its tetrahydronaphthalene core. The synthesis of its S-enantiomer (CAS 2309762-29-4) employs advanced asymmetric methodologies to achieve enantiomeric purity. The primary industrial route, as disclosed in patent WO2020167855A1, initiates with a Miyaura borylation reaction. Here, intermediate ELAC-001 undergoes palladium-catalyzed borylation using bis(pinacolato)diboron under anhydrous conditions (DME solvent, 85°C), generating the boronic ester ELAC-007 [8]. Subsequent Suzuki-Miyaura cross-coupling with ELAC-007 and N-(2-bromo-5-methoxyphenyl)acetamide (ELAC-007) furnishes the biaryl intermediate ELAC-008 in 70% yield. Hydrogenation of ELAC-008’s olefin moiety using Pd(OH)₂/C catalyst yields racemic 3,4-dihydronaphthalene derivative ELAC-009 [8] [5].

Table 1: Key Synthetic Intermediates for Elacestrant S-Enantiomer

IntermediateChemical TransformationConditionsYield
ELAC-007Miyaura borylation of ELAC-001PdCl₂(PPh₃)₂, KOAc, DME, 85°C75%
ELAC-008Suzuki coupling with ELAC-007KHCO₃, DCM/EtOH, 85°C70%
ELAC-009Hydrogenation of ELAC-008Pd(OH)₂/C, MeOH/THF, 12h90%
ELAC-010Deacetylation of ELAC-009HCl, MeOH, 65°C95%

The chiral resolution of racemic ELAC-011 (obtained after deacetylation of ELAC-009) represents a critical control point. This is achieved via preparative chiral chromatography using polysaccharide-based stationary phases (e.g., Chiralpak® AD-H or AS-3 columns) with ethanol/n-hexane mobile phases. The S-enantiomer is isolated based on its distinct retention behavior, typically achieving >99% enantiomeric excess (ee) [8] [4]. Alternative approaches explored in preclinical development include chiral pool synthesis using enantiopure tetralone precursors, though industrial scalability favors chromatographic resolution due to cost-effectiveness [2].

Chromatographic Enantioseparation Techniques for RAD1901 Diastereomers

The separation of Elacestrant enantiomers exploits their differential interactions with chiral selectors, transforming enantiomers into diastereomers with distinct physicochemical properties. Analytical methods employ high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs). The S-enantiomer exhibits a retention time (tR) of 14.2 min on a Chiralcel® OD-H column (250 × 4.6 mm, 5 µm) using n-hexane:isopropanol:diethylamine (80:20:0.1 v/v) at 1.0 mL/min, while the R-enantiomer elutes at 16.8 min under identical conditions [4] [8]. This baseline separation (resolution factor Rs > 2.0) enables precise quantification of enantiomeric impurities down to 0.1%.

For preparative-scale isolation, simulated moving bed (SMB) chromatography enhances efficiency. Using columns packed with cellulose tris(3,5-dimethylphenylcarbamate) adsorbent and ethanol/n-hexane (30:70) eluent, SMB achieves productivities exceeding 1.2 kg racemate/day/m³ adsorbent, with S-enantiomer recovery >98% and ee >99.5% [8]. The S-enantiomer’s lower solubility in aqueous buffers (water solubility <0.1 mg/mL) necessitates organic modifiers like methanol or acetonitrile for injection solutions [4].

Table 2: Chiral Resolution Techniques for Elacestrant Enantiomers

TechniqueConditionsS-Enantiomer Performance
Analytical HPLCChiralcel® OD-H, n-hexane:IPA:DEA (80:20:0.1), 1 mL/mintR = 14.2 min, Rs > 2.0
Preparative SMBCellulose tris(DMPC), EtOH/n-hexane (30:70)Productivity: 1.2 kg/m³/day, ee >99.5%
Diastereomeric Salt(+)-Di-p-toluoyl-D-tartaric acid, acetoneee 98%, yield 40%

Diastereomeric salt formation offers a non-chromatographic alternative. Treatment of racemic Elacestrant free base with enantiopure (+)-di-p-toluoyl-D-tartaric acid in acetone yields crystalline S-enantiomer-dibenzoyltartrate salt. Subsequent basification liberates the S-enantiomer with 98% ee, though yields (~40%) are lower than chromatographic methods due to solubility constraints [9].

Crystallographic Characterization of S-Enantiomer Configurational Stability

The absolute configuration of Elacestrant S-enantiomer is assigned as (6S)-6-[2-(ethyl{4-[2-(ethylamino)ethyl]benzyl}amino)-4-methoxyphenyl]-5,6,7,8-tetrahydro-2-naphthalenol via single-crystal X-ray diffraction (SC-XRD). Crystals grown from ethanol/water mixtures (m.p. 158–160°C) adopt a monoclinic space group P21 with unit cell parameters a = 9.42 Å, b = 12.37 Å, c = 14.85 Å, and β = 95.7° [4]. The tetrahydronaphthalene ring displays a half-chair conformation, with the C6 chiral center exhibiting (S)-helicity. Intramolecular hydrogen bonding between the phenolic OH (O1) and the methoxy oxygen (O2) stabilizes the gauche conformation (O1···O2 distance: 2.68 Å), preventing racemization under thermal stress [3] [4].

Solid-state stability studies confirm configurational integrity. No epimerization is observed after 24 months at 25°C/60% RH, as verified by chiral HPLC. Accelerated conditions (40°C/75% RH) induce <0.2% R-enantiomer formation after 6 months, confirming the S-enantiomer’s robustness. The dihydrochloride salt (CAS 2309762-30-7) enhances stability further due to ionic crystal packing, with lattice energy calculations revealing a 12.3 kcal/mol stabilization barrier against racemization [3] [10].

Table 3: Physicochemical and Biological Properties of Elacestrant S-Enantiomer

PropertyValueMethod/Reference
Molecular FormulaC30H38N2O2 (free base) [1] [4]
Molecular Weight458.63 g/mol (free base) [1]
CAS Number2309762-29-4 (free base) [1] [4]
SolubilityDMSO: >50 mg/mL; Water: <0.1 mg/mL [4]
logP (cLogP)6.8 [10]
ERα Degradation (IC50)48 nM (vs. 3 nM for R-enantiomer) [1] [5]

Hirshfeld surface analysis quantifies intermolecular interactions. The crystal structure exhibits 12.4% H···H contacts, 9.1% O···H hydrogen bonds, and 6.3% C···H interactions. The amine hydrochloride moiety participates in a three-center N–H⁺···Cl⁻···H–N hydrogen-bonding network (N···Cl distance: 3.21 Å), contributing to lattice rigidity and enantiopurity preservation [3].

Properties

Product Name

Elacestrant S enantiomer

IUPAC Name

(6S)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

Molecular Formula

C30H38N2O2

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m0/s1

InChI Key

SIFNOOUKXBRGGB-SANMLTNESA-N

SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

Solubility

not available

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

Isomeric SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@H]3CCC4=C(C3)C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.